6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine
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Overview
Description
Preparation Methods
The synthesis of 6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization is catalyzed by Cs2CO3/DMSO to yield the desired compound
Chemical Reactions Analysis
6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, which can lead to alterations in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect cell cycle progression and induce apoptosis in certain cancer cell lines .
Comparison with Similar Compounds
6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine can be compared to other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit enzyme inhibition and have been studied for their anti-cancer properties.
6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one: Another related compound with similar structural features and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H13ClN4 |
---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
6-benzyl-4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H13ClN4/c14-12-10-7-18(6-9-4-2-1-3-5-9)8-11(10)16-13(15)17-12/h1-5H,6-8H2,(H2,15,16,17) |
InChI Key |
RLDRBNJIXMIQCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)N=C(N=C2Cl)N |
Origin of Product |
United States |
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